molecular formula C9H7FN2O B1351890 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 264208-45-9

5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B1351890
M. Wt: 178.16 g/mol
InChI Key: SEYNJJPUECXGPO-UHFFFAOYSA-N
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Description

The compound “5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one” does not have a specific description available in the literature. However, it is likely to be a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms1. They are known for their various biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions1.



Synthesis Analysis

The specific synthesis process for “5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one” is not available in the literature. However, pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives1 or semicarbazide1, followed by oxidative aromatization to the corresponding pyrazole molecules1.



Molecular Structure Analysis

The molecular structure of “5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one” is not specifically mentioned in the literature. However, the structure of a related compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis1.



Chemical Reactions Analysis

The specific chemical reactions involving “5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one” are not available in the literature. However, the synthesis of a related compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, involved a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one” are not available in the literature.


Scientific Research Applications

Application 1: Anti-Breast Cancer

  • Summary of Application : This compound has been synthesized and studied for its potential as an anti-breast cancer agent. It was found to have a binding affinity to the human estrogen alpha receptor (ERα), which is close to 4-OHT, a native ligand .
  • Methods of Application : The compound was synthesized via a two-step reaction. First, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Then, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
  • Results or Outcomes : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis. A molecular docking study showed that the binding affinity of the synthesized compound to ERα was close to 4-OHT .

Application 2: Synthesis of Pyrazoline Derivatives

  • Summary of Application : This compound is used in the synthesis of new pyrazoline derivatives, which are important nitrogen-containing five-membered heterocyclic compounds .
  • Methods of Application : The compound was synthesized by reacting 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution .
  • Results or Outcomes : Two new pyrazoline derivatives were synthesized and their structures were confirmed by single crystal X-ray diffraction data and supported by IR, NMR, and mass spectral data .

Application 3: Synthesis of Fluorinated Pyrazole

  • Summary of Application : This compound is used in the synthesis of a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole .
  • Methods of Application : The compound was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
  • Results or Outcomes : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis. Then, molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

Application 4: Synthesis of Isostructural Thiazoles

  • Summary of Application : This compound is used in the synthesis of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
  • Methods of Application : The compound was synthesized by reacting 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution .
  • Results or Outcomes : Two new pyrazoline derivatives were synthesized and their structures were confirmed by single crystal X-ray diffraction data and supported by IR, NMR, and mass spectral data .

Application 5: Antimicrobial and Anti-inflammatory Agent

  • Summary of Application : Pyrazoles and their derivatives, including this compound, play an important role in some biological activities in medicine. They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
  • Methods of Application : The compound can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .
  • Results or Outcomes : Some studies have reported that pyrazole derivatives exhibit anti-cancer activity against breast cancer cell lines. Furthermore, many pyrazoles have been patented as hepatic cancer (HePG-2) agents .

Application 6: Synthesis of Fluorinated Chalcone

  • Summary of Application : This compound is used in the synthesis and crystal growth of a fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH) .
  • Methods of Application : The compound was synthesized and characterized by scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1H-, 13C- and 19F-nuclear magnetic resonance (NMR) .
  • Results or Outcomes : The structure of the synthesized compound was confirmed by the aforementioned spectroscopic analyses .

Safety And Hazards

The specific safety and hazards information for “5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one” is not available in the literature.


Future Directions

The future directions for “5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one” are not specifically mentioned in the literature. However, many pyrazoles have been patented as hepatic cancer (HePG-2) agents1, and celecoxib is a commercial drug with cyclooxygenase-2 inhibitory activity1. This suggests potential future directions in medicinal chemistry and drug development.


properties

IUPAC Name

3-(4-fluorophenyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYNJJPUECXGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406514
Record name 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

CAS RN

264208-45-9
Record name 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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